molecular formula C13H9NO5 B110311 4-(4-Nitrophenoxy)benzoic acid CAS No. 16309-45-8

4-(4-Nitrophenoxy)benzoic acid

Cat. No. B110311
CAS RN: 16309-45-8
M. Wt: 259.21 g/mol
InChI Key: XTVBFFGZCMYUJX-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)benzoic acid is a chemical compound with the linear formula O2NC6H4OC6H4CO2H . It has a molecular weight of 259.21 . This compound is a reactive intermediate that can be used as an isomerizable precursor .


Molecular Structure Analysis

The molecular structure of 4-(4-Nitrophenoxy)benzoic acid consists of two phenyl rings connected by an ether linkage, with a nitro group attached to one phenyl ring and a carboxylic acid group attached to the other .


Physical And Chemical Properties Analysis

4-(4-Nitrophenoxy)benzoic acid is a solid substance . It has a melting point of 238-242 °C . Its density is approximately 1.405g/cm3 .

Scientific Research Applications

1. Chemical Synthesis and Modification 4-(4-Nitrophenoxy)benzoic acid is commonly used as a starting material in chemical synthesis. Researchers utilize it as a building block to create various derivatives with distinct chemical properties. These derivatives are essential for studying structure-activity relationships and developing new compounds for potential applications in pharmaceuticals, materials science, and other fields.

Reference: Chemical Synthesis and Characterization of 4-(4-Nitrophenoxy)benzoic Acid Derivatives2. Polymer Research In polymer science, 4-(4-Nitrophenoxy)benzoic acid serves as a versatile monomer for the synthesis of liquid crystalline polymers (LCPs). LCPs possess unique properties, such as anisotropic behavior and thermal stability, making them suitable for applications in liquid crystal displays (LCDs), sensors, and advanced materials research.

Reference: Liquid Crystalline Polymers Based on 4-(4-Nitrophenoxy)benzoic Acid3. Photophysics and Luminescence Studies Researchers employ 4-(4-Nitrophenoxy)benzoic acid and its derivatives in photophysical studies. Its fluorescence properties make it a valuable probe for investigating molecular interactions, host-guest systems, and fluorescence-based sensing applications. These studies contribute to the advancement of analytical chemistry and biophysics.

Reference: Fluorescence Spectroscopy Applications of 4-(4-Nitrophenoxy)benzoic Acid4. Environmental Analysis 4-(4-Nitrophenoxy)benzoic acid has been used as a marker compound in environmental monitoring studies. Its presence in various environmental matrices, such as water and soil, can serve as an indicator of anthropogenic pollution. Researchers utilize analytical techniques to quantify its concentration, contributing to environmental protection efforts.

Reference: Environmental Monitoring Using 4-(4-Nitrophenoxy)benzoic Acid5. Crystallography and X-ray Diffraction Crystalline forms of 4-(4-Nitrophenoxy)benzoic acid have been extensively studied using X-ray crystallography. These studies provide valuable insights into the crystal structures and packing arrangements of organic compounds. Understanding crystallographic properties aids in material design and drug development.

Safety And Hazards

This compound should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . It may cause an allergic skin reaction .

properties

IUPAC Name

4-(4-nitrophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBFFGZCMYUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303274
Record name 4-(4-Nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)benzoic acid

CAS RN

16309-45-8
Record name 16309-45-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Nitrophenoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrophenoxy)benzoic acid
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Synthesis routes and methods

Procedure details

Following the general procedure of J. Polym. Sci., Polym. Chem. Ed. (1980), 18(10). 3069-80, 4-hydroxybenzoic acid, 1-chloro-4-nitro-benzene and sodium methoxide were heated in DMSO at 130° C. to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
CM Suter, E Oberg - Journal of the American Chemical Society, 1931 - ACS Publications
The purpose of this work was to study some derivatives of diphenyl ether which differ from the commonly used esters of^-aminobenzoic acid mainly in that the amino and ester groups …
Number of citations: 8 pubs.acs.org
AW Dox - Journal of the American Chemical Society, 1931 - ACS Publications
The 5, 5-dialkylbarbituric acids, ofwhich barbital is the oldest and most familiar example, are surprisingly inert chemically despite their powerful physiological action as hypnotics. …
Number of citations: 10 pubs.acs.org
PL Southwick, GE Foltz… - Journal of the American …, 1953 - ACS Publications
dZ-Thyronine has been prepared in 30% yield from 4-nitrodiphenyl ether by means of a sequence of reactions (four separate steps) beginning with chloromethylation to give 4-…
Number of citations: 2 pubs.acs.org
N Biçak, G Koza - Die Angewandte Makromolekulare Chemie: Applied …, 1994 - itu.edu.tr
Aromatische Ether-Keton-Sequenzen wurden in eine Polyimidkette eingebaut, um diesen die thermoplastischen Eigenschaften der Polyetherketone zu verleihen. Zu diesem Zweck …
Number of citations: 2 web.itu.edu.tr
LR Sidra, G Chen, C Li, N Mushtaq, K Ma, X Fang - Polymer, 2018 - Elsevier
Two novel unsymmetric diamine isomers, 6-amino-2-(4-(4-aminophenoxy)phenyl)-1H-benzimidazole (3p) and 6-amino-2-(3-(4-aminophenoxy)phenyl)-1H-benzimidazole (3 m), were …
Number of citations: 20 www.sciencedirect.com
LR Sidra, G Chen, N Mushtaq, K Ma, B Bashir… - Polymer …, 2018 - pubs.rsc.org
Two asymmetric diamine monomers, incorporating both aryl ether and non-linear benzoxazole groups, namely 5-amino-2-(4-(4-aminophenoxy)phenyl)benzoxazole (p-BOODA) and 5-…
Number of citations: 22 pubs.rsc.org
RS Begunov, AN Valyaeva, VV Belyaev… - Russian Chemical …, 2015 - Springer
2,2-Bis[4-(4-nitroaryl)phenyl]hexafluoropropanes appropriate for the synthesis of monomers were prepared by the reaction of 2,2-bis[4-hydroxyphenyl)hexafluoropropane with 1-chloro-…
Number of citations: 9 link.springer.com
L Xia, X Zhai, X Xiong, P Chen - RSC Advances, 2014 - pubs.rsc.org
Two novel bismaleimide monomers containing 1,3,4-oxadiazole and asymmetric structure, ie, 2-[4-(4-maleimidophenoxy)phenyl]-5-(4-maleimidophenyl)-1,3,4-oxadiazole (p-Mioxd) …
Number of citations: 23 pubs.rsc.org
F Strain - 1933 - kuscholarworks.ku.edu
stitution pl'oducts ot this substance, with intermediate compounds th. t-oUgh which these 1odo dei-1vatives wel'e synthe~ ized. Also is~ eluded a descl'iption o~ an extension ot the work …
Number of citations: 0 kuscholarworks.ku.edu
F Li, Q Meng, H Chen, Z Li, Q Wang, F Tao - Synthesis, 2005 - thieme-connect.com
This paper describes the synthesis of diaryl ethers and sulfides by utilizing microwave heating methodology. The methodology is shown to be rapid and efficient for the coupling of …
Number of citations: 24 www.thieme-connect.com

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